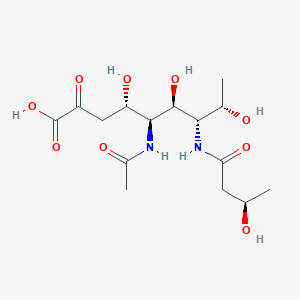
(4-Nitrophenyl)(oxo)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)(oxo)acetyl chloride, also known as NPOC, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including protein analysis, DNA sequencing, and peptide synthesis.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride involves the reaction of the reagent with primary amines. (4-Nitrophenyl)(oxo)acetyl chloride reacts with primary amines to form stable adducts, which can be easily detected and quantified. The reaction is highly specific, as (4-Nitrophenyl)(oxo)acetyl chloride only reacts with primary amines and not with secondary or tertiary amines.
Efectos Bioquímicos Y Fisiológicos
(4-Nitrophenyl)(oxo)acetyl chloride is not known to have any significant biochemical or physiological effects. It is a highly reactive reagent that is used in small quantities in scientific research. However, it is important to handle (4-Nitrophenyl)(oxo)acetyl chloride with care, as it can be toxic if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Nitrophenyl)(oxo)acetyl chloride is its high specificity for primary amines. This makes it a valuable reagent for protein analysis and peptide synthesis. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is relatively easy to use and can be easily detected and quantified. However, there are some limitations to the use of (4-Nitrophenyl)(oxo)acetyl chloride. It is a highly reactive reagent that can be toxic if mishandled. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is not suitable for the analysis of proteins or peptides that do not contain primary amines.
Direcciones Futuras
There are several future directions for the use of (4-Nitrophenyl)(oxo)acetyl chloride in scientific research. One area of interest is the development of new methods for protein analysis using (4-Nitrophenyl)(oxo)acetyl chloride. Researchers are also exploring the use of (4-Nitrophenyl)(oxo)acetyl chloride in the synthesis of new peptides and proteins. Additionally, there is interest in using (4-Nitrophenyl)(oxo)acetyl chloride as a tool for the analysis of post-translational modifications in proteins. Overall, (4-Nitrophenyl)(oxo)acetyl chloride is a valuable reagent that has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of (4-Nitrophenyl)(oxo)acetyl chloride involves the reaction of 4-nitrophenol with oxalyl chloride in the presence of a catalyst. The resulting product is a yellow crystalline powder that is highly reactive and can be used in a variety of applications.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)(oxo)acetyl chloride is widely used in scientific research for a variety of applications. It is commonly used as a reagent for protein analysis, specifically for the determination of primary amines in peptides and proteins. (4-Nitrophenyl)(oxo)acetyl chloride reacts with primary amines to form stable adducts, which can be easily detected and quantified. (4-Nitrophenyl)(oxo)acetyl chloride is also used in DNA sequencing to protect the 5' end of DNA fragments during enzymatic reactions. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is used in peptide synthesis to protect the N-terminal amino group of amino acids.
Propiedades
Número CAS |
105248-77-9 |
|---|---|
Nombre del producto |
(4-Nitrophenyl)(oxo)acetyl chloride |
Fórmula molecular |
C8H4ClNO4 |
Peso molecular |
213.57 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H |
Clave InChI |
TWFMIWYUYQQIED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Sinónimos |
Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















